molecular formula C18H17NO5 B2950947 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate CAS No. 391633-37-7

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate

Cat. No. B2950947
CAS RN: 391633-37-7
M. Wt: 327.336
InChI Key: TVAAZBRMDDGBNP-UHFFFAOYSA-N
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Description

The compound “[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate” is a complex organic molecule. It contains a benzodioxole moiety, which is a common structural motif found in many bioactive compounds . The compound also contains a carbamoyl group and a benzoate ester . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity .

Scientific Research Applications

Anticancer Activity

The benzodioxole moiety is a common feature in molecules exhibiting anticancer properties. Compounds with this structure have been designed to target various cancer cell lines. For instance, indoles bearing a benzodioxole group have shown activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship studies of these compounds can lead to the development of more potent anticancer agents .

COX Inhibition for Anti-inflammatory Applications

Benzodioxole derivatives have been evaluated as COX inhibitors, which are crucial for their anti-inflammatory properties. These compounds have been tested against COX1 and COX2 enzymes, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs). They offer therapeutic benefits for diseases like arthritis and rheumatism due to their analgesic, anti-inflammatory, and antipyretic effects .

Antioxidant Properties

Compounds with the benzodioxole structure have been synthesized to assess their antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress and related diseases. The efficacy of these compounds as antioxidants can be measured through various biochemical assays, contributing to the development of therapeutic agents against oxidative damage .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the observed anticancer activity of similar compounds, it is plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may have similar effects.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11-3-4-12(2)14(7-11)18(21)22-9-17(20)19-13-5-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAZBRMDDGBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate

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